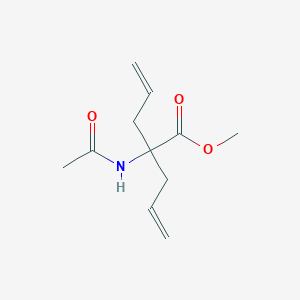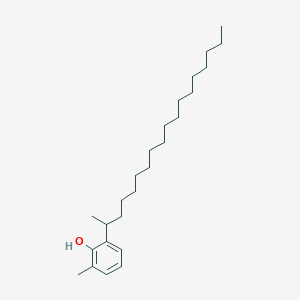
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C6H3F2N3O and a molecular weight of 171.1 g/mol . This compound is characterized by the presence of a cyano group at the 5-position, a difluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyano, difluoromethyl, and hydroxyl groups onto the pyrimidine ring. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be compared with other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. While both classes of compounds share the pyrimidine scaffold, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. Similar compounds include 5-cyano-6-phenyl-2,4-disubstituted pyrimidines, which have been studied for their antitumor activity .
Properties
CAS No. |
425395-57-9 |
|---|---|
Molecular Formula |
C6H3F2N3O |
Molecular Weight |
171.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12) |
InChI Key |
PXWWQSCWVTXNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
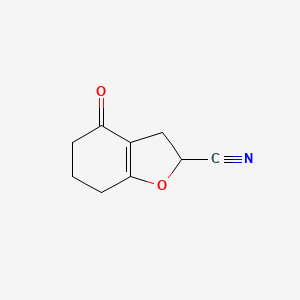
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
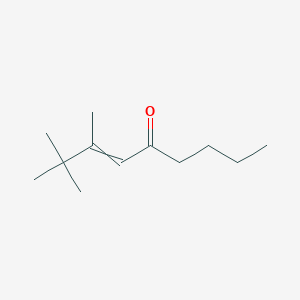
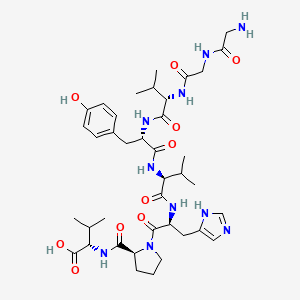
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
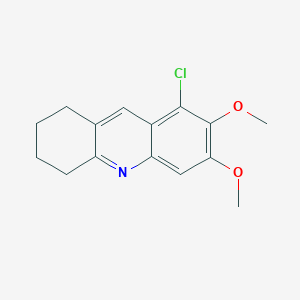
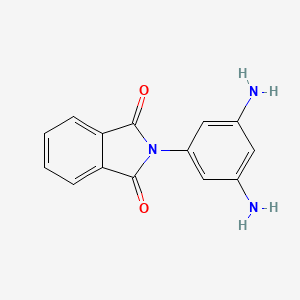

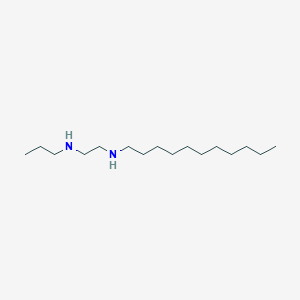
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
